(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with quinoline and dimethoxyphenyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with quinoline-8-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive thiazolidinone core.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, disrupting metabolic pathways in microorganisms, which accounts for its antimicrobial activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Known for their broad spectrum of biological activities.
Quinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
Dimethoxyphenyl derivatives: Commonly used in pharmaceuticals for their bioactivity.
Uniqueness
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of these three functional groups, which endows it with a diverse range of chemical reactivity and biological activity
Properties
Molecular Formula |
C23H20N2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N2O3S2/c1-27-18-9-8-15(13-19(18)28-2)10-12-25-22(26)20(30-23(25)29)14-17-6-3-5-16-7-4-11-24-21(16)17/h3-9,11,13-14H,10,12H2,1-2H3/b20-14- |
InChI Key |
QACIEFFNKRAIEG-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S)OC |
Origin of Product |
United States |
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